![molecular formula C18H26N2O2 B12961922 Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)
Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-(methylamino)-2-azaspiro[45]decane-2-carboxylate is a spirocyclic compound known for its unique structural features and diverse biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of benzylamine with cyclohexanone and copper sulfate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step organic synthesis processes, including the use of protecting groups and selective deprotection steps to achieve the final product. The scalability of these methods is crucial for large-scale production, and optimization of reaction conditions is essential to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl 8-(methylamino)-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, which is involved in necroptosis, a form of programmed cell death.
Medicine: Explored for its therapeutic potential in treating diseases related to necroptosis, such as inflammatory and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing cell death and reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its potent RIPK1 inhibitory activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been identified as potent RIPK1 inhibitors with significant anti-necroptotic effects.
Uniqueness
Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate stands out due to its specific structural features and its ability to inhibit RIPK1, making it a valuable compound for research in necroptosis-related diseases.
Propriétés
Formule moléculaire |
C18H26N2O2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-19-16-7-9-18(10-8-16)11-12-20(14-18)17(21)22-13-15-5-3-2-4-6-15/h2-6,16,19H,7-14H2,1H3 |
Clé InChI |
ZQAAEEGHASROED-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2(CC1)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
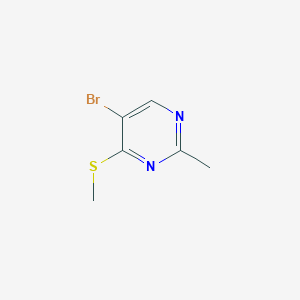
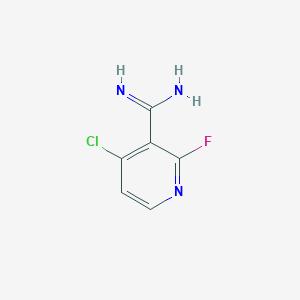
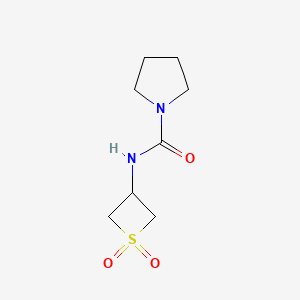


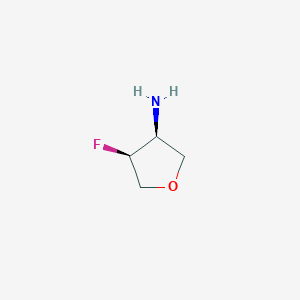

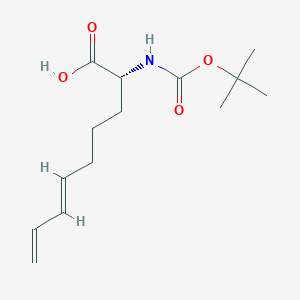
![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)

![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)

![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)
